molecular formula C11H13N3O B14551889 N-(3,6-Dihydropyridin-1(2H)-yl)pyridine-3-carboxamide CAS No. 62245-59-4

N-(3,6-Dihydropyridin-1(2H)-yl)pyridine-3-carboxamide

Cat. No.: B14551889
CAS No.: 62245-59-4
M. Wt: 203.24 g/mol
InChI Key: JGNFPSVGNWWJOF-UHFFFAOYSA-N
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Description

N-(3,6-Dihydropyridin-1(2H)-yl)pyridine-3-carboxamide is a synthetic organic compound that belongs to the class of pyridine derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development. The unique structure of this compound makes it a subject of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,6-Dihydropyridin-1(2H)-yl)pyridine-3-carboxamide typically involves the reaction of pyridine-3-carboxylic acid with a suitable amine under specific conditions. The reaction may require the use of coupling agents such as EDCI or DCC to facilitate the formation of the amide bond. The reaction is usually carried out in an organic solvent like dichloromethane or DMF, and the temperature is maintained at room temperature or slightly elevated.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures high yield and purity of the final product. Purification methods such as recrystallization or chromatography are employed to isolate the compound.

Chemical Reactions Analysis

Types of Reactions

N-(3,6-Dihydropyridin-1(2H)-yl)pyridine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its biological activity.

    Substitution: The pyridine ring can undergo substitution reactions with electrophiles or nucleophiles, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxide derivatives, while substitution reactions can produce a variety of substituted pyridine derivatives.

Scientific Research Applications

N-(3,6-Dihydropyridin-1(2H)-yl)pyridine-3-carboxamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Investigated as a potential drug candidate for various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(3,6-Dihydropyridin-1(2H)-yl)pyridine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    Pyridine-3-carboxamide: A simpler analog with similar structural features.

    N-(2-Pyridyl)pyridine-3-carboxamide: Another derivative with a different substitution pattern.

    N-(3,4-Dihydropyridin-1(2H)-yl)pyridine-3-carboxamide: A closely related compound with slight structural variations.

Uniqueness

N-(3,6-Dihydropyridin-1(2H)-yl)pyridine-3-carboxamide is unique due to its specific substitution pattern and the presence of the dihydropyridinyl group. This structural feature may confer distinct biological activities and chemical reactivity compared to other similar compounds.

Properties

CAS No.

62245-59-4

Molecular Formula

C11H13N3O

Molecular Weight

203.24 g/mol

IUPAC Name

N-(3,6-dihydro-2H-pyridin-1-yl)pyridine-3-carboxamide

InChI

InChI=1S/C11H13N3O/c15-11(10-5-4-6-12-9-10)13-14-7-2-1-3-8-14/h1-2,4-6,9H,3,7-8H2,(H,13,15)

InChI Key

JGNFPSVGNWWJOF-UHFFFAOYSA-N

Canonical SMILES

C1CN(CC=C1)NC(=O)C2=CN=CC=C2

Origin of Product

United States

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